Cimetidine

Description

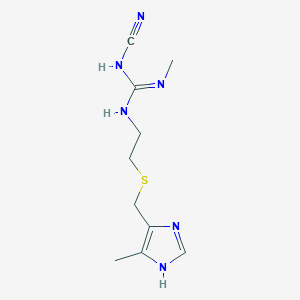

Structure

3D Structure

Properties

IUPAC Name |

1-cyano-2-methyl-3-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]guanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N6S/c1-8-9(16-7-15-8)5-17-4-3-13-10(12-2)14-6-11/h7H,3-5H2,1-2H3,(H,15,16)(H2,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIXAKUUQRKLND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CN1)CSCCNC(=NC)NC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N6S | |

| Record name | CIMETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020329 | |

| Record name | Cimetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Cimetidine appears as white crystals with a slight sulfur-mercaptan odor. (NTP, 1992), Solid | |

| Record name | CIMETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cimetidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

5 mg/mL at 68 °F (NTP, 1992), IN WATER AT 37 °C: 1.14%; SOLUBILITY INCR BY DIL HYDROCHLORIC ACID, Soluble in alcohol, 8.16e-01 g/L | |

| Record name | CIMETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cimetidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIMETIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cimetidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Color/Form |

Crystals | |

CAS No. |

51481-61-9 | |

| Record name | CIMETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cimetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51481-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cimetidine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051481619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cimetidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cimetidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757428 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cimetidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=335308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cimetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cimetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.012 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CIMETIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80061L1WGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIMETIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cimetidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 to 290 °F (NTP, 1992), 141-143 °C, 142 °C | |

| Record name | CIMETIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20034 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cimetidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00501 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CIMETIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3917 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Cimetidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014644 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cimetidine's Multifaceted Mechanisms Beyond H2-Receptor Antagonism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cimetidine, a well-established histamine H2-receptor antagonist, has long been utilized for its acid-suppressing properties in the gastrointestinal tract. However, a growing body of evidence reveals a complex and multifaceted pharmacological profile that extends far beyond its initial therapeutic indication. This technical guide delves into the non-H2-receptor-mediated mechanisms of this compound, exploring its significant immunomodulatory, anti-neoplastic, and metabolic enzyme-inhibiting activities. These properties position this compound as a compound of interest for drug repurposing and as a lead for the development of novel therapeutics in oncology and immunology. This document provides a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows.

Immunomodulatory Effects of this compound

This compound has been shown to exert a range of effects on the immune system, primarily by counteracting histamine-induced immunosuppression and directly modulating the function of various immune cells. These actions are largely independent of its H2-receptor antagonist activity on gastric parietal cells.

Modulation of T-Lymphocyte Activity

This compound has a notable impact on T-lymphocyte populations and their functions. Clinical studies have demonstrated that oral administration of this compound can lead to an increase in T-helper (CD4+) cells. In a study involving patients with AIDS-related complex (ARC), a daily dose of 1200 mg of this compound resulted in a significant elevation of OKT4+ (helper/inducer) T-cells and an enhanced in vitro proliferative response of lymphocytes to plant mitogens. Similarly, healthy volunteers receiving 800 mg of this compound per day showed an increase in CD3+ and CD4+ T-lymphocytes[1]. The proposed mechanism involves the inhibition of suppressor T-cell activity, thereby augmenting cell-mediated immunity[2][3].

Enhancement of Natural Killer (NK) Cell Cytotoxicity

This compound has been observed to bolster the cytotoxic activity of Natural Killer (NK) cells, which are crucial for eliminating cancerous and virally infected cells. In vitro studies have shown that this compound at a concentration of 10 µg/ml can increase NK cell activity by 54% after 48 hours of incubation[4]. Another study reported that a concentration of 10⁻⁵ M this compound augmented NK cell activity. This enhancement of NK cell function is a key component of this compound's potential anti-cancer effects.

Activation of Dendritic Cells (DCs)

Dendritic cells, as potent antigen-presenting cells, are critical for initiating adaptive immune responses. This compound has been found to increase the antigen-presenting capacity of monocyte-derived dendritic cells. While it does not appear to enhance the differentiation of these cells, it significantly boosts their ability to stimulate allogeneic T-cell proliferation, as measured by [3H]thymidine incorporation in mixed lymphocyte reactions. This suggests that this compound can enhance the initiation of T-cell mediated immunity.

Suppression of Myeloid-Derived Suppressor Cells (MDSCs)

Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that accumulate in pathological conditions such as cancer and suppress the immune response. This compound has been shown to induce apoptosis in MDSCs, thereby reducing their immunosuppressive activity. This effect is associated with the upregulation of Fas and FasL on the surface of MDSCs, triggering a caspase-dependent apoptotic pathway. By diminishing the number and function of MDSCs, this compound can help to restore anti-tumor immunity.

Anti-Neoplastic Mechanisms of this compound

This compound's anti-cancer properties are a significant area of research, with mechanisms that include the inhibition of cancer cell adhesion, induction of apoptosis, and potential anti-angiogenic effects.

Inhibition of Cancer Cell Adhesion and Metastasis

A pivotal mechanism underlying this compound's anti-metastatic potential is its ability to inhibit the adhesion of cancer cells to the vascular endothelium. This process is often a critical step in the formation of distant metastases. This compound has been shown to down-regulate the expression of E-selectin on endothelial cells in a dose-dependent manner, with effective concentrations ranging from 10⁻⁸ to 10⁻⁴ M. E-selectin is a key adhesion molecule that binds to sialyl Lewis antigens expressed on the surface of many cancer cells. By blocking this interaction, this compound can prevent the attachment of circulating tumor cells to the blood vessel walls, thereby inhibiting their extravasation and the subsequent formation of metastatic colonies.

This mechanism is particularly relevant in colorectal cancer. A notable clinical trial demonstrated that adjuvant therapy with 800 mg of this compound per day for one year dramatically improved the 10-year survival rate of colorectal cancer patients whose tumors expressed high levels of sialyl Lewis-X and sialyl Lewis-A antigens. The survival rate in the this compound group was 95.5%, compared to 35.1% in the control group.

Induction of Apoptosis in Cancer Cells

Beyond its anti-adhesive properties, this compound can directly induce apoptosis in various cancer cell lines. Studies on gastric cancer cells have shown that this compound treatment leads to a dose-dependent inhibition of cell growth and the induction of apoptosis. This is accompanied by the activation of both the extrinsic (caspase-8) and intrinsic (caspase-9) apoptotic pathways, as well as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. Similar apoptotic effects have been observed in human salivary gland tumor cells.

Inhibition of Cytochrome P450 Enzymes

This compound is a well-documented inhibitor of several cytochrome P450 (CYP) enzymes, a superfamily of proteins involved in the metabolism of a vast array of drugs and endogenous compounds. This inhibition is a key consideration in clinical practice due to the potential for drug-drug interactions.

Spectrum of CYP Inhibition

This compound has been shown to inhibit multiple CYP isoforms, including CYP1A2, CYP2C9, CYP2D6, and CYP3A4. The inhibitory effect varies depending on the specific enzyme. For instance, a concentration of 3.0 mmol/L this compound was found to reduce bufuralol hydroxylase activity (a marker for CYP2D6) by 80% and strongly inhibit microsomal nifedipine oxidation (a marker for CYP3A4). The binding constant of this compound for a P450 enzyme that metabolizes nifedipine has been calculated to be 0.7 mmol/L.

Quantitative Inhibition Data

The inhibitory potency of this compound against different CYP isoforms has been quantified using IC50 values. For example, the IC50 value for the inhibition of debrisoquine 4-hydroxylase (CYP2D6) is approximately 0.18 mmol/L, while for bufuralol 1´-hydroxylase (also CYP2D6), it is 1.00 mmol/L. This differential inhibition highlights the complexity of this compound's interaction with the CYP system.

Data Presentation

Table 1: Quantitative Data on the Immunomodulatory Effects of this compound

| Parameter | Cell Type | This compound Concentration/Dose | Observed Effect | Reference |

| Cell Population | T-helper (CD4+) cells | 1200 mg/day (oral) | Significant increase in OKT4+ cells | |

| Cell Population | T-lymphocytes (CD3+, CD4+) | 800 mg/day (oral) | Increase in cell numbers | |

| Cytotoxicity | Natural Killer (NK) cells | 10 µg/ml (in vitro) | 54% increase in activity after 48h | |

| Cytotoxicity | Natural Killer (NK) cells | 10⁻⁵ M (in vitro) | Augmentation of activity | |

| Antigen Presentation | Dendritic Cells | Not specified | Increased antigen-presenting capacity | |

| Apoptosis | Myeloid-Derived Suppressor Cells | Not specified | Induction of apoptosis via Fas/FasL |

Table 2: Quantitative Data on the Anti-Neoplastic Effects of this compound

| Parameter | Cancer Type | This compound Concentration/Dose | Observed Effect | Reference |

| Cell Adhesion | Colorectal Cancer | 10⁻⁸ to 10⁻⁴ M (in vitro) | Dose-dependent inhibition of adhesion to endothelial cells | |

| 10-Year Survival | Colorectal Cancer (high sialyl Lewis antigens) | 800 mg/day for 1 year | 95.5% survival (vs. 35.1% in control) | |

| Metastasis | Colorectal Cancer (nude mouse model) | 10, 50, 200 mg/kg/day (i.p.) | Dose-dependent reduction in liver metastasis | |

| Apoptosis | Gastric Cancer | Dose-dependent (in vitro) | Induction of apoptosis via caspase activation |

Table 3: Quantitative Data on the Inhibition of Cytochrome P450 by this compound

| CYP Isoform (Substrate) | This compound Concentration | Observed Effect | Reference |

| CYP2D6 (Bufuralol) | 3.0 mmol/L | 80% inhibition of hydroxylase activity | |

| CYP3A4 (Nifedipine) | 3.0 mmol/L | Strong inhibition of microsomal oxidation | |

| CYP2D6 (Debrisoquine) | IC50 = 0.18 mmol/L | 50% inhibition of 4-hydroxylase activity | |

| CYP2D6 (Bufuralol) | IC50 = 1.00 mmol/L | 50% inhibition of 1´-hydroxylase activity | |

| P450 metabolizing nifedipine | Binding Constant (Ks) = 0.7 mmol/L | - |

Experimental Protocols

Cancer Cell Adhesion Assay

Objective: To determine the effect of this compound on the adhesion of cancer cells to a monolayer of endothelial cells.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Cancer cell line expressing sialyl Lewis antigens (e.g., HT-29 colorectal cancer cells)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution

-

IL-1β or TNF-α for endothelial cell activation

-

96-well culture plates

-

Fluorescent cell tracker dye (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Seed HUVECs into a 96-well plate and grow to confluence.

-

Pre-treat the confluent HUVEC monolayer with various concentrations of this compound (e.g., 10⁻⁸ to 10⁻⁴ M) for a specified period (e.g., 2 hours).

-

Activate the HUVECs by adding a pro-inflammatory cytokine such as IL-1β (e.g., 10 ng/ml) or TNF-α and incubate for 4-6 hours.

-

Label the cancer cells with a fluorescent dye according to the manufacturer's protocol.

-

Resuspend the labeled cancer cells in culture medium and add them to the HUVEC-coated wells.

-

Incubate the co-culture for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.

-

Gently wash the wells multiple times with PBS to remove non-adherent cancer cells.

-

Measure the fluorescence intensity in each well using a fluorescence plate reader.

-

Calculate the percentage of adherent cells relative to the total number of cells added.

Natural Killer (NK) Cell Cytotoxicity Assay

Objective: To assess the effect of this compound on the cytotoxic activity of NK cells against target cancer cells.

Materials:

-

Effector cells: Peripheral Blood Mononuclear Cells (PBMCs) or isolated NK cells

-

Target cells: A susceptible cancer cell line (e.g., K562)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution

-

A method for quantifying cell death (e.g., Calcein-AM release assay, LDH assay, or flow cytometry-based methods with viability dyes like 7-AAD or Annexin V)

-

96-well V-bottom plates

Procedure (using Calcein-AM release):

-

Label the target cells with Calcein-AM.

-

Incubate PBMCs or isolated NK cells with or without various concentrations of this compound for a predetermined time (e.g., 24-48 hours).

-

Co-culture the pre-treated effector cells with the labeled target cells at different effector-to-target (E:T) ratios in a 96-well plate.

-

Include control wells for spontaneous release (target cells alone) and maximum release (target cells lysed with detergent).

-

Incubate the plate for 4-6 hours at 37°C.

-

Centrifuge the plate and collect the supernatant.

-

Measure the fluorescence of the released Calcein-AM in the supernatant using a fluorescence plate reader.

-

Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Lymphocyte Proliferation Assay (MTT Assay)

Objective: To measure the effect of this compound on the proliferation of lymphocytes in response to a mitogen.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Mitogen (e.g., Phytohemagglutinin - PHA)

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well flat-bottom culture plates

-

Microplate reader

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

Seed the PBMCs into a 96-well plate.

-

Add the mitogen (e.g., PHA) to the wells to stimulate proliferation.

-

Add various concentrations of this compound to the appropriate wells. Include control wells with no this compound.

-

Incubate the plate for 48-72 hours at 37°C.

-

Add MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

The absorbance is directly proportional to the number of viable, proliferating cells.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: this compound's immunomodulatory mechanisms of action.

Caption: this compound's anti-neoplastic mechanisms of action.

Caption: Experimental workflow for assessing CYP450 inhibition by this compound.

Conclusion

The evidence presented in this technical guide clearly demonstrates that this compound's pharmacological activities extend well beyond its well-known H2-receptor antagonism. Its ability to modulate the immune system, inhibit key steps in cancer progression, and alter drug metabolism through cytochrome P450 inhibition underscores its potential for therapeutic applications in oncology and immunology. The quantitative data and detailed experimental protocols provided herein offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the multifaceted properties of this intriguing molecule. Further investigation into these non-canonical mechanisms of action is warranted to fully elucidate this compound's therapeutic potential and to guide the development of new drugs inspired by its diverse biological activities.

References

Unveiling the Anti-Inflammatory Potential of Cimetidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, a well-established histamine H2 receptor antagonist, has long been utilized for the management of acid-related gastrointestinal disorders. However, a growing body of evidence illuminates its multifaceted immunomodulatory and anti-inflammatory properties, extending its therapeutic potential beyond its traditional indications. This technical guide provides an in-depth exploration of the anti-inflammatory mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in drug development investigating the repurposing and further development of this compound and related compounds for inflammatory conditions.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to the pathogenesis of a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. This compound, known primarily for its ability to block histamine H2 receptors on parietal cells in the stomach and thereby reduce gastric acid secretion, has demonstrated intriguing off-target effects on the immune system.[1][2] This guide delves into the scientific evidence supporting the anti-inflammatory properties of this compound, focusing on its molecular mechanisms of action and providing practical information for further research.

Mechanisms of Anti-Inflammatory Action

This compound's anti-inflammatory effects are not mediated by a single mechanism but rather through a network of interactions with various components of the immune system. The primary and most well-understood mechanism is its antagonism of histamine H2 receptors, which are expressed on various immune cells.[3][4] Beyond this, this compound has been shown to modulate cytokine production, influence immune cell function, and interact with key intracellular signaling pathways.

Histamine H2 Receptor Antagonism on Immune Cells

Histamine, a key mediator of allergic and inflammatory responses, exerts its effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). The expression of these receptors varies among different immune cell populations, and their activation can lead to either pro-inflammatory or anti-inflammatory responses. This compound, by blocking H2 receptors on immune cells, can counteract the immunosuppressive effects of histamine, leading to an enhanced immune response in certain contexts.

Modulation of Cytokine Production

This compound has been shown to significantly alter the production of various pro-inflammatory and anti-inflammatory cytokines. This modulation plays a pivotal role in its overall anti-inflammatory effect.

-

Inhibition of Pro-inflammatory Cytokines: Studies have demonstrated that this compound can inhibit the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).

-

Modulation of T-helper Cell Cytokines: this compound can influence the balance of T-helper (Th) cell responses. It has been observed to decrease the production of Th2 cytokines while promoting a Th1- and Th17--biased immune response, as evidenced by changes in the levels of cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), Interleukin-10 (IL-10), Interleukin-12 (IL-12), and Interleukin-17 (IL-17).

Effects on Immune Cell Function

This compound exerts direct effects on the function of various immune cells, further contributing to its immunomodulatory profile.

-

Neutrophils: this compound has been shown to have a dose-dependent inhibitory effect on neutrophil respiratory burst, a key process in the inflammatory response that can also contribute to tissue damage. It has also been observed to have minimal to no impact on neutrophil chemotaxis and phagocytosis.

-

T-Lymphocytes: this compound can enhance T-lymphocyte proliferation and activity, in part by inhibiting suppressor T-cell function.

-

Macrophages: this compound can influence macrophage function, including phagocytosis and cytokine production.

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory properties of this compound.

| Parameter | Cell/System | This compound Concentration/Dose | Effect | Reference |

| TNF-α Production | Splenocytes from aplastic anemic mice | 10 µM | Reduced from 6 ± 3 µg/L to 2.7 ± 0.6 µg/L | |

| IFN-γ Production | Splenocytes from aplastic anemic mice | 10 µM | Reduced from 137 ± 36 ng/L to 14 ± 8 ng/L | |

| IL-6 Production | Human keratinocytes (histamine-induced) | Partial inhibition | Partially inhibited histamine-induced IL-6 production | |

| IL-8 Production | Human keratinocytes (histamine-induced) | Partial inhibition | Partially inhibited histamine-induced IL-8 production | |

| Superoxide (O2-) Production | Human neutrophils | Dose-dependent | Dose-dependent inhibition of O2- production | |

| Hydrogen Peroxide (H2O2) Production | Human neutrophils | Dose-dependent | Dose-dependent inhibition of H2O2 production |

| Parameter | Animal Model | This compound Dose | Effect | Reference |

| IL-2 Serum Levels | Burn-injured mice | 10 mg/kg | Significantly augmented IL-2 levels | |

| IL-10 Serum Levels | Burn-injured mice | 10 mg/kg | Significantly augmented IL-10 levels | |

| IL-12 Serum Levels | Burn-injured mice | 10 mg/kg | Significantly augmented IL-12 levels | |

| IL-17 Serum Levels | Burn-injured mice | 10 mg/kg | Significantly augmented IL-17 levels | |

| Neutrophil Respiratory Burst | Rats | Not specified | Significant increase in respiratory burst |

Key Signaling Pathways Modulated by this compound

This compound's influence on inflammatory processes extends to the modulation of key intracellular signaling pathways that regulate gene expression and cellular function.

PI3K/Akt Signaling Pathway

Recent studies have revealed that this compound can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. This pathway is a critical regulator of cell survival, proliferation, and metabolism. In the context of inflammation, the activation of PI3K/Akt by this compound has been linked to the degradation of the transcription factor FOXP3, which is a key regulator of regulatory T cells (Tregs). By promoting the degradation of FOXP3, this compound may attenuate the immunosuppressive function of Tregs, thereby enhancing anti-tumor immunity.

MAPK and NF-κB Signaling Pathways (Hypothesized)

While direct, detailed evidence of this compound's interaction with the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways is still emerging, their central role in inflammation suggests they are likely targets. Histamine itself can activate these pathways, and as an H2 receptor antagonist, this compound would be expected to modulate this activity. Further research is needed to elucidate the precise mechanisms.

-

MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and regulates processes such as inflammation, apoptosis, and proliferation. This compound's effects on cytokine production suggest a potential influence on MAPK signaling.

-

NF-κB Pathway: NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. This compound's ability to reduce the production of NF-κB-dependent cytokines like TNF-α and IL-6 points towards a potential inhibitory effect on this pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the anti-inflammatory properties of this compound.

Neutrophil Respiratory Burst Assay (NBT Assay)

This assay measures the production of reactive oxygen species (ROS) by neutrophils, a key function in their inflammatory response.

Materials:

-

Ficoll-Paque PLUS

-

Dextran solution

-

Hanks' Balanced Salt Solution (HBSS)

-

Nitroblue tetrazolium (NBT)

-

Phorbol 12-myristate 13-acetate (PMA)

-

This compound solutions of varying concentrations

-

96-well microplate

-

Spectrophotometer

Protocol:

-

Isolate human neutrophils from fresh peripheral blood using Ficoll-Paque density gradient centrifugation followed by dextran sedimentation.

-

Resuspend the purified neutrophils in HBSS at a concentration of 1 x 10^6 cells/mL.

-

Pre-incubate the neutrophil suspension with various concentrations of this compound or vehicle control for 30 minutes at 37°C.

-

Add NBT solution to each well of a 96-well plate.

-

Add the pre-incubated neutrophil suspension to the wells.

-

Stimulate the respiratory burst by adding PMA to the wells.

-

Incubate the plate for 30-60 minutes at 37°C.

-

Stop the reaction by adding an appropriate stop solution (e.g., 0.5 M HCl).

-

Measure the absorbance at 570 nm using a spectrophotometer. The absorbance is proportional to the amount of formazan produced, which reflects the level of superoxide anion generation.

Cytokine Quantification by ELISA

This protocol describes the measurement of cytokine levels in cell culture supernatants or biological fluids.

Materials:

-

ELISA plate pre-coated with capture antibody specific for the cytokine of interest

-

Cell culture supernatants or biological fluid samples

-

Recombinant cytokine standard

-

Biotinylated detection antibody specific for the cytokine of interest

-

Streptavidin-HRP conjugate

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Assay diluent (e.g., PBS with 1% BSA)

-

Microplate reader

Protocol:

-

Prepare serial dilutions of the recombinant cytokine standard in assay diluent to generate a standard curve.

-

Add standards and samples (in duplicate or triplicate) to the wells of the pre-coated ELISA plate.

-

Incubate for 2 hours at room temperature or overnight at 4°C.

-

Wash the plate 4-6 times with wash buffer.

-

Add the biotinylated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Wash the plate 4-6 times with wash buffer.

-

Add streptavidin-HRP conjugate to each well and incubate for 20-30 minutes at room temperature in the dark.

-

Wash the plate 4-6 times with wash buffer.

-

Add TMB substrate solution to each well and incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

-

Stop the reaction by adding the stop solution.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the cytokine concentration in the samples by interpolating from the standard curve.

T-Lymphocyte Proliferation Assay

This assay assesses the effect of this compound on the proliferation of T-lymphocytes in response to a stimulus.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T-lymphocytes

-

RPMI-1640 medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin

-

Mitogen (e.g., Phytohemagglutinin (PHA)) or specific antigen

-

This compound solutions of varying concentrations

-

[3H]-thymidine or a non-radioactive proliferation assay kit (e.g., MTT, BrdU)

-

96-well cell culture plate

-

Liquid scintillation counter or microplate reader

Protocol:

-

Isolate PBMCs from fresh blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Add the cell suspension to the wells of a 96-well plate.

-

Add various concentrations of this compound or vehicle control to the wells.

-

Stimulate the cells with a mitogen (e.g., PHA) or a specific antigen.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

For the final 18 hours of incubation, add [3H]-thymidine to each well.

-

Harvest the cells onto a filter mat using a cell harvester.

-

Measure the incorporation of [3H]-thymidine using a liquid scintillation counter. The amount of incorporated radioactivity is proportional to the rate of DNA synthesis and, therefore, cell proliferation.

Macrophage Phagocytosis Assay

This protocol details a method to assess the effect of this compound on the phagocytic capacity of macrophages.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary macrophages

-

DMEM or RPMI-1640 medium with FBS and antibiotics

-

Fluorescently labeled particles (e.g., fluorescent beads or pHrodo™ E. coli BioParticles™)

-

This compound solutions of varying concentrations

-

Trypan blue solution

-

Flow cytometer or fluorescence microscope

-

24-well cell culture plate

Protocol:

-

Seed macrophages into a 24-well plate at a suitable density and allow them to adhere overnight.

-

Pre-treat the macrophages with various concentrations of this compound or vehicle control for 1-2 hours.

-

Add the fluorescently labeled particles to the wells at a specific particle-to-cell ratio.

-

Incubate for 1-2 hours at 37°C to allow for phagocytosis.

-

Wash the cells three times with cold PBS to remove non-internalized particles.

-

To quench the fluorescence of any remaining extracellular particles, add trypan blue solution for 1-2 minutes.

-

Wash the cells again with PBS.

-

For flow cytometry analysis, detach the cells using a non-enzymatic cell dissociation solution, and analyze the fluorescence intensity of the cell population.

-

For fluorescence microscopy, visualize the cells directly in the plate and quantify the number of internalized particles per cell or the percentage of phagocytic cells.

Experimental Workflow and Logical Relationships

The following diagram illustrates a logical workflow for investigating the anti-inflammatory properties of this compound, from initial in vitro screening to more complex in vivo studies and mechanistic elucidation.

References

Cimetidine's Impact on Cancer Cell Line Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimetidine, a histamine H2-receptor antagonist, has demonstrated notable anti-proliferative and pro-apoptotic effects on various cancer cell lines. This technical guide provides an in-depth analysis of the mechanisms underlying this compound's impact on cancer cell proliferation, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of oncology and drug development.

Introduction

The repurposing of existing drugs for novel therapeutic applications represents a streamlined approach to drug discovery. This compound, a widely used medication for treating acid-reflux disorders, has emerged as a promising candidate for anti-cancer therapy.[1][2] Extensive research has indicated that this compound's anti-neoplastic properties extend beyond its histamine H2-receptor antagonism, encompassing the induction of apoptosis, modulation of the tumor microenvironment, and inhibition of angiogenesis.[2][3][4] This document synthesizes the current understanding of this compound's effects on cancer cell proliferation, with a focus on the molecular mechanisms and experimental validation.

Quantitative Analysis of this compound's Anti-Proliferative Effects

This compound exhibits a dose-dependent inhibitory effect on the proliferation of several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the available IC50 values for this compound in various cancer cell lines.

| Cell Line | Cancer Type | IC50 Value | Reference |

| HGT-1 | Gastric Cancer | 2.3 µM | |

| MDA-MB-468 | Breast Cancer | 3.28 mM | |

| Huh7 | Hepatocellular Carcinoma | 3.19 mM |

Note: The significant variation in IC50 values may be attributed to different experimental conditions and the inherent biological differences between cell lines.

In addition to direct cytotoxicity, studies on colon cancer cell lines C170 and LIM2412 have shown that this compound can antagonize histamine-stimulated tumor growth. For instance, in C170 tumor xenografts, this compound at a dose of 50 mg/kg/day resulted in a final tumor volume that was 44% of the control group.

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer effects are mediated through the modulation of several critical signaling pathways. The primary mechanisms include the induction of apoptosis through both intrinsic and extrinsic pathways and the regulation of cell survival signals.

Apoptosis Induction

This compound has been shown to induce programmed cell death (apoptosis) in various cancer cells, including gastric, colorectal, and salivary gland tumor cells. This process is orchestrated by a family of proteases called caspases.

The intrinsic, or mitochondrial, pathway of apoptosis is a key target of this compound. In gastric cancer cells, this compound treatment leads to an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. This shift in balance disrupts the mitochondrial membrane potential, leading to the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9. Activated caspase-9 subsequently activates effector caspases, such as caspase-3, leading to the execution of apoptosis.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound: A Cancer Therapy with Mechanisms Targeting Cell Proliferation, Apoptosis, and Cell Adhesion_Chemicalbook [chemicalbook.com]

- 3. This compound Attenuates Therapeutic Effect of Anti-PD-1 and Anti-PD-L1 and Modulates Tumor Microenvironment in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound inhibits angiogenesis and suppresses tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

From Ulcer Treatment to Scientific Staple: The Historical Development of Cimetidine as a Research Tool

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Cimetidine, initially celebrated as a revolutionary therapeutic agent for peptic ulcers, has carved an equally significant niche in the annals of scientific research. Its journey from a blockbuster drug to an indispensable laboratory tool is a testament to the intricate and often unexpected ways in which pharmacology and drug discovery evolve. This guide provides a comprehensive overview of the historical development of this compound as a research tool, with a focus on its profound impact on our understanding of drug metabolism and physiology.

The Dawn of a New Era in Acid Suppression: this compound's Therapeutic Origins

The story of this compound begins in the 1960s with the quest for a novel treatment for peptic ulcer disease. At the time, the prevailing therapies were largely ineffective. The breakthrough came when Sir James W. Black and his team at Smith, Kline & French (now GlaxoSmithKline) embarked on a rational drug design program.[1] This endeavor was rooted in the understanding that histamine, a key signaling molecule, stimulated gastric acid secretion. However, conventional antihistamines, which block H1 receptors, had no effect on this process, leading to the hypothesis of a second histamine receptor subtype, the H2 receptor.[1]

The team's systematic approach, a pioneering example of logical drug design, led to the synthesis of a series of histamine analogues. This culminated in the development of this compound, the first clinically successful histamine H2 receptor antagonist.[1] Marketed as Tagamet, it was launched in 1976 and quickly became a blockbuster drug, revolutionizing the treatment of peptic ulcers and gastroesophageal reflux disease (GERD).[1] this compound competitively inhibits the binding of histamine to H2 receptors on the basolateral membrane of gastric parietal cells, thereby reducing the secretion of gastric acid.[2]

An Unexpected Turn: this compound's Emergence as a Research Tool

While this compound's therapeutic success was undeniable, a crucial aspect of its pharmacological profile would soon propel it into the realm of scientific research: its potent inhibition of the cytochrome P450 (CYP450) enzyme system. The CYP450 enzymes are a superfamily of heme-containing monooxygenases that play a central role in the metabolism of a vast array of drugs, xenobiotics, and endogenous compounds.

This compound was found to be a non-selective inhibitor of several key CYP450 isoforms, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4. This inhibition occurs through the binding of the imidazole ring of this compound to the heme iron of the cytochrome P450 enzyme, thereby preventing the binding and metabolism of other substrates. This property, initially viewed as a source of potential drug-drug interactions in a clinical setting, proved to be an invaluable asset for researchers.

Scientists quickly recognized that this compound could be employed as a pharmacological tool to:

-

Probe the involvement of specific CYP450 isoforms in drug metabolism: By administering this compound alongside a drug of interest, researchers could determine the extent to which that drug's metabolism was dependent on the this compound-sensitive CYP enzymes.

-

Investigate the pharmacokinetics of new chemical entities: During drug development, this compound could be used to predict potential drug-drug interactions by assessing the impact of CYP450 inhibition on the candidate drug's clearance.

-

Elucidate the mechanisms of drug toxicity: In cases where a drug's toxicity was mediated by a reactive metabolite produced by CYP450 enzymes, this compound could be used to mitigate this toxicity and confirm the metabolic pathway involved.

Quantitative Data on this compound's Inhibitory Profile

The utility of this compound as a research tool is underpinned by its well-characterized inhibitory effects on various CYP450 isoforms. The following table summarizes key quantitative data, including inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50), which are crucial for designing and interpreting experimental studies.

| CYP450 Isoform | Inhibition Constant (Ki) | IC50 | Inhibition Type | Reference(s) |

| CYP1A2 | 200 µM | Competitive | ||

| CYP2C9 | 327 µM | Competitive | ||

| CYP2C19 | ||||

| CYP2D6 | 38 µM (human liver microsomes) | 98 µM | Competitive / Mechanism-based | |

| 103 µM (recombinant CYP2D6) | ||||

| CYP3A4 | >10 µM |

Experimental Protocols for Utilizing this compound as a Research Tool

The following sections provide detailed methodologies for key experiments that leverage this compound's properties as a CYP450 inhibitor.

In Vitro Cytochrome P450 Inhibition Assay Using Human Liver Microsomes

This protocol outlines a standard procedure to determine the inhibitory potential of a test compound, using this compound as a positive control, on the activity of various CYP450 isoforms in human liver microsomes.

Materials:

-

Human liver microsomes (pooled from multiple donors)

-

This compound

-

Specific CYP450 probe substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, S-mephenytoin for CYP2C19, dextromethorphan for CYP2D6, midazolam for CYP3A4)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (pH 7.4)

-

Acetonitrile or methanol (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of this compound, probe substrates, and the test compound in a suitable solvent (e.g., DMSO, methanol).

-

Prepare the NADPH regenerating system according to the manufacturer's instructions.

-

Prepare the potassium phosphate buffer.

-

-

Incubation:

-

In a microcentrifuge tube, pre-incubate human liver microsomes (typically 0.1-0.5 mg/mL protein concentration) with the potassium phosphate buffer and a range of concentrations of this compound (or the test compound) for a short period (e.g., 5-10 minutes) at 37°C in a shaking water bath.

-

Initiate the metabolic reaction by adding the specific CYP450 probe substrate at a concentration close to its Km value.

-

Immediately after adding the substrate, add the NADPH regenerating system to start the reaction.

-

Incubate the mixture for a specific time (e.g., 10-60 minutes) at 37°C. The incubation time should be within the linear range of metabolite formation.

-

-

Reaction Termination and Sample Preparation:

-

Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile or methanol) containing an internal standard.

-

Vortex the mixture and centrifuge to pellet the protein.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

-

Quantify the metabolite concentration based on a standard curve.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of this compound (or the test compound) compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

-

To determine the Ki value and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with multiple substrate concentrations at each inhibitor concentration and analyze the data using Lineweaver-Burk or Dixon plots.

-

In Vivo Drug-Drug Interaction Study in Rats

This protocol describes a typical in vivo study to assess the effect of this compound on the pharmacokinetics of a co-administered drug in a rat model.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

This compound

-

Test drug

-

Vehicle for drug administration (e.g., saline, corn oil)

-

Blood collection supplies (e.g., capillaries, tubes with anticoagulant)

-

Centrifuge

-

Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)

Procedure:

-

Animal Acclimatization and Grouping:

-

Acclimatize the rats to the laboratory conditions for at least one week.

-

Divide the rats into two groups: a control group and a this compound-treated group.

-

-

Drug Administration:

-

This compound Group: Administer this compound to the rats at a predetermined dose and route (e.g., 50-100 mg/kg, intraperitoneally or orally) for a specific duration (e.g., single dose or multiple doses over several days) to achieve steady-state inhibition of CYP450 enzymes.

-

Control Group: Administer the vehicle to the control group using the same schedule and route.

-

After the pre-treatment period, administer the test drug to both groups at a specific dose and route.

-

-

Blood Sampling:

-

Collect blood samples from the tail vein or another appropriate site at various time points after the administration of the test drug (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).

-

Collect the blood into tubes containing an anticoagulant and immediately place them on ice.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Quantify the concentration of the test drug in the plasma samples using a validated analytical method, typically LC-MS/MS.

-

-

Pharmacokinetic Analysis:

-

Calculate the key pharmacokinetic parameters for the test drug in both the control and this compound-treated groups, including:

-

Maximum plasma concentration (Cmax)

-

Time to reach maximum plasma concentration (Tmax)

-

Area under the plasma concentration-time curve (AUC)

-

Elimination half-life (t1/2)

-

Clearance (CL)

-

Volume of distribution (Vd)

-

-

Compare the pharmacokinetic parameters between the two groups to assess the impact of this compound on the test drug's disposition. A significant increase in AUC and t1/2 and a decrease in clearance in the this compound-treated group would indicate inhibition of the test drug's metabolism.

-

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflows

To further elucidate the role of this compound as a research tool, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

References

Off-Target Effects of Cimetidine in Preclinical Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimetidine, a histamine H2-receptor antagonist, has long been used to reduce gastric acid secretion. However, a significant body of preclinical research has revealed that this compound exerts several off-target effects, independent of its primary mechanism of action. These effects, primarily anti-androgenic, immunomodulatory, and the inhibition of cytochrome P450 enzymes, are of critical importance for drug development professionals and researchers evaluating the safety and efficacy of new chemical entities. This technical guide provides an in-depth overview of the key preclinical findings related to this compound's off-target activities, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Anti-Androgenic Effects

This compound has been demonstrated to possess weak anti-androgenic properties in various preclinical models. This activity is primarily attributed to its ability to competitively inhibit the binding of androgens to the androgen receptor (AR).

Quantitative Data on Anti-Androgenic Effects

The following tables summarize the quantitative data from preclinical studies investigating the anti-androgenic effects of this compound in male rats.

Table 1: Effect of this compound on Reproductive Organ Weights in Male Rats

| Treatment Group | Dose (mg/kg/day) | Duration | Ventral Prostate Weight (mg) | Seminal Vesicle Weight (mg) | Testis Weight (g) | Reference |

| Control | Vehicle | 59 days | 450 ± 30 | 650 ± 40 | 1.8 ± 0.1 | |

| This compound | 50 | 59 days | 430 ± 25 | 630 ± 35 | 1.7 ± 0.1 | |

| This compound | 250 | 59 days | 350 ± 20 | 520 ± 30 | 1.7 ± 0.1 | |

| Control | Vehicle | 9 weeks | - | - | - | |

| This compound | 120 | 9 weeks | Reduced | Reduced | No significant change | |

| *p < 0.05 compared to control |

Table 2: Effect of this compound on Sperm Parameters and Hormone Levels in Male Rats

| Treatment Group | Dose (mg/kg/day) | Duration | Sperm Velocity (µm/s) | Luteinizing Hormone (LH) (ng/mL) | Testosterone (ng/mL) | Follicle-Stimulating Hormone (FSH) (ng/mL) | Reference |

| Control | Vehicle | 9 weeks | 150 ± 10 | 1.5 ± 0.2 | 3.0 ± 0.5 | 4.5 ± 0.5 | |

| This compound | 120 | 9 weeks | 120 ± 8 | 2.5 ± 0.3 | 5.0 ± 0.6 | No significant change | |

| Control | Vehicle | 59 days | - | - | Unchanged | 5.0 ± 0.5 | |

| This compound | 50 | 59 days | - | - | Unchanged | 7.0 ± 0.6 | |

| This compound | 250 | 59 days | - | - | Unchanged | 8.5 ± 0.7 | |

| p < 0.05 compared to control |

Key Experimental Protocols

1.2.1. Androgen Receptor Binding Assay

-

Objective: To determine the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

-

Methodology:

-

Preparation of Cytosol: Ventral prostate tissue from adult male rats is homogenized in a buffer solution and centrifuged to obtain a cytosolic fraction containing androgen receptors.

-

Competitive Binding: Aliquots of the cytosol are incubated with a constant concentration of a radiolabeled androgen (e.g., [³H]-dihydrotestosterone) and varying concentrations of unlabeled this compound or a reference androgen.

-

Separation of Bound and Free Ligand: After incubation, bound and free radioligand are separated using methods such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: The amount of bound radioactivity is measured by liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen (IC50) is calculated.

-

1.2.2. In Vivo Anti-Androgenicity Assessment in Rats

-

Objective: To evaluate the anti-androgenic effects of this compound on androgen-dependent tissues in vivo.

-

Methodology:

-

Animal Model: Adult male Sprague-Dawley or Wistar rats are used.

-

Dosing: this compound is administered orally or via intraperitoneal injection at various dose levels for a specified duration (e.g., 9 weeks). A control group receives the vehicle.

-

Endpoint Collection: At the end of the treatment period, animals are euthanized. Blood samples are collected for hormone analysis (testosterone, LH, FSH) by ELISA. Androgen-dependent tissues such as the ventral prostate, seminal vesicles, and testes are excised and weighed.

-

Sperm Analysis: Sperm is collected from the epididymis for computer-assisted sperm analysis (CASA) to assess motility and velocity.

-

Histopathology: Testicular tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) for microscopic examination of testicular lesions.

-

Signaling Pathway

The primary anti-androgenic mechanism of this compound involves direct competition with androgens for the ligand-binding domain of the androgen receptor. This prevents the conformational change in the receptor necessary for its translocation to the nucleus and subsequent modulation of androgen-responsive gene expression.

Caption: this compound's anti-androgenic mechanism of action.

Immunomodulatory Effects

This compound has been shown to modulate immune responses in preclinical models, primarily by antagonizing histamine H2 receptors on immune cells, particularly T-lymphocytes. This can lead to an enhancement of cell-mediated immunity.

Quantitative Data on Immunomodulatory Effects

The following table summarizes the quantitative data from preclinical studies investigating the immunomodulatory effects of this compound.

Table 3: Effect of this compound on Immune Parameters in Murine Models

| Model | Treatment | Parameter | Result | Reference |

| Balb/c Mice with CT-26 Colon Adenocarcinoma | This compound (0.12 mg/kg/day) | Tumor Volume | Significantly suppressed increase | |

| Balb/c Mice with CT-26 Colon Adenocarcinoma | This compound (0.12 mg/kg/day) | Intratumoral Cytokine Expression (LT-β, TNF-α, IFN-γ, IL-10, IL-15) | Restored decreased expression | |

| Burn-injured Balb/c Mice | This compound (10 mg/kg) | Serum IL-2, IL-10, IL-12, IL-17 levels | Significantly increased | |

| In vitro human PBLs | This compound (10⁻⁵ to 10⁻⁷ M) | Mitogen-induced blastogenesis | Increased by 22-27% |

Key Experimental Protocols

2.2.1. Lymphocyte Proliferation Assay (Blastogenesis Assay)

-

Objective: To assess the effect of this compound on the proliferation of lymphocytes in response to a stimulus.

-

Methodology:

-

Cell Isolation: Peripheral blood lymphocytes (PBLs) are isolated from human or animal blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Cell Culture: Isolated lymphocytes are cultured in a suitable medium in 96-well plates.

-

Treatment: Cells are treated with various concentrations of this compound in the presence or absence of a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A (ConA)) or a specific antigen.

-

Proliferation Assessment: After a defined incubation period (e.g., 72 hours), lymphocyte proliferation is measured. This is commonly done by adding [³H]-thymidine and measuring its incorporation into newly synthesized DNA using a liquid scintillation counter. Alternatively, colorimetric assays such as the MTT or WST-1 assay can be used.

-

Data Analysis: The stimulation index (ratio of proliferation in stimulated cells to unstimulated cells) is calculated for each treatment group.

-

2.2.2. In Vivo Tumor Model in Mice

-

Objective: To evaluate the in vivo immunomodulatory and anti-tumor effects of this compound.

-

Methodology:

-

Animal Model: Syngeneic tumor models are often used, such as Balb/c mice inoculated with CT-26 colon adenocarcinoma cells.

-

Tumor Inoculation: A known number of tumor cells are injected subcutaneously or intraperitoneally into the mice.

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., daily intraperitoneal injections) or a vehicle control.

-

Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

-

Immunological Analysis: At the end of the study, tumors and spleens can be harvested. Intratumoral cytokine expression can be measured by methods like ribonuclease protection assay or qPCR. Splenocytes can be isolated for flow cytometry to analyze immune cell populations (e.g., T-cell subsets).

-

Signaling Pathway

This compound's immunomodulatory effects are thought to be mediated by the blockade of histamine H2 receptors on suppressor T-lymphocytes. Histamine, acting through H2 receptors, can suppress the activity of helper T-cells and cytotoxic T-lymphocytes. By blocking this interaction, this compound can disinhibit these immune cells, leading to enhanced cell-mediated immunity. Some studies also suggest this compound can induce the production of pro-inflammatory cytokines like IL-18 through a partial agonist activity at the H2 receptor, involving cAMP and PKA activation.

Caption: this compound's immunomodulatory mechanism of action.

Cytochrome P450 Inhibition

This compound is a well-documented inhibitor of several cytochrome P450 (CYP) enzymes, which are crucial for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. This inhibition is primarily due to the binding of the imidazole ring of this compound to the heme iron of the CYP enzyme.

Quantitative Data on CYP450 Inhibition

The following table summarizes the in vitro inhibitory potential of this compound on various human and rat CYP isoforms.

Table 4: In Vitro Inhibition of Cytochrome P450 Isoforms by this compound

| CYP Isoform | Species | Substrate | IC50 / Ki | Reference |

| CYP1A2 | Human | Caffeine | IC50: ~100 µM | |

| CYP2D6 | Human | Dextromethorphan | IC50: ~50 µM | |

| CYP3A4/5 | Human | Dextrorphan | IC50: >1000 µM | |

| CYP2C11 | Rat | Testosterone 2α-hydroxylase | 65-73% inhibition (in vivo) | |

| CYP2C6 | Rat | Progesterone 21-hydroxylase | 62% inhibition (in vivo) | |

| CYP1A1 | Rat | Methoxyresorufin O-demethylase | No significant inhibition (in vivo) |

Key Experimental Protocols

3.2.1. In Vitro CYP450 Inhibition Assay using Liver Microsomes

-

Objective: To determine the inhibitory potential (IC50 or Ki) of this compound on specific CYP isoforms.

-

Methodology:

-

Microsome Preparation: Liver microsomes are prepared from human or animal liver tissue by differential centrifugation.

-

Incubation: Microsomes are incubated with a specific probe substrate for the CYP isoform of interest, NADPH (as a cofactor), and a range of this compound concentrations.

-

Reaction Termination: The enzymatic reaction is stopped after a specific time, typically by adding a solvent like acetonitrile or methanol.

-

Metabolite Quantification: The formation of the specific metabolite is quantified using analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Data Analysis: The rate of metabolite formation is plotted against the this compound concentration to determine the IC50 value. Ki values can be determined by performing the assay with multiple substrate concentrations and analyzing the data using enzyme kinetics models (e.g., Lineweaver-Burk plot).

-

3.2.2. In Vivo CYP450 Inhibition Study in Rats

-

Objective: To assess the effect of this compound on the activity of CYP enzymes in a living organism.

-

Methodology:

-

Animal Model: Adult male rats are commonly used.

-

Treatment: Rats are treated with this compound or vehicle.

-

Microsome Isolation: After a specified time, the animals are euthanized, and their livers are removed to prepare microsomes.

-

Ex Vivo Enzyme Activity Measurement: The activity of specific CYP isoforms in the isolated microsomes is then measured using probe substrates, as described in the in vitro assay. This allows for the determination of the in vivo inhibitory effect of this compound on the enzymes.

-

Signaling Pathway

The inhibition of CYP450 enzymes by this compound is a direct interaction. The nitrogen atom in the imidazole ring of this compound binds to the ferric heme iron atom in the active site of the CYP enzyme. This binding can be competitive or non-competitive and prevents the substrate from accessing the active site, thereby inhibiting its metabolism. In some cases, this compound can also form a metabolite-intermediate complex with the CYP enzyme, leading to a more potent, mechanism-based inhibition.

Caption: this compound's mechanism of CYP450 inhibition.

Conclusion

The preclinical data presented in this guide clearly demonstrate that this compound possesses significant off-target activities, including anti-androgenic

Cimetidine's Impact on Histamine-Independent Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract